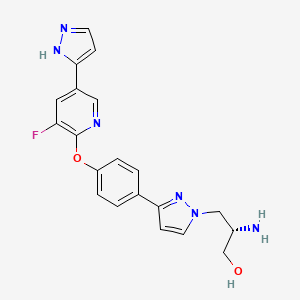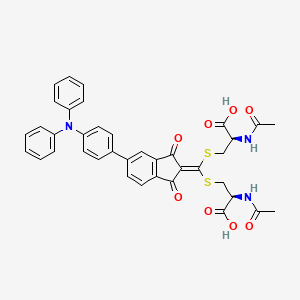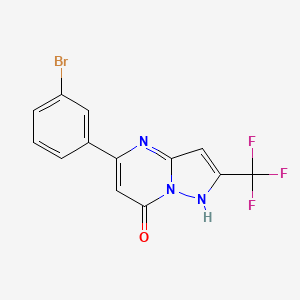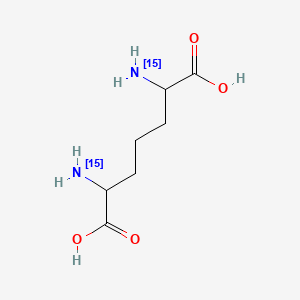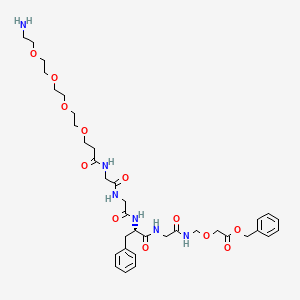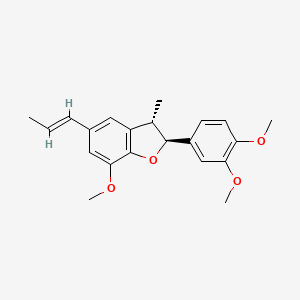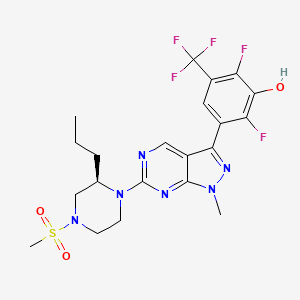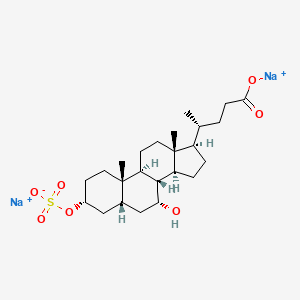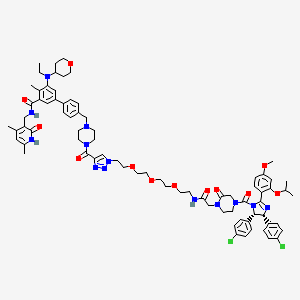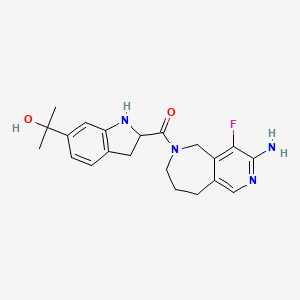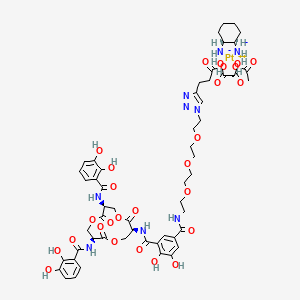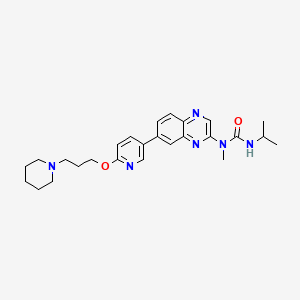
ATM Inhibitor-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATM Inhibitor-8 is a highly potent, selective, and orally active inhibitor of the ataxia-telangiectasia mutated (ATM) protein, a serine/threonine kinase involved in the DNA damage response. This compound exhibits significant anti-tumor activity and has been studied extensively for its potential in cancer therapy .
Méthodes De Préparation
The synthesis of ATM Inhibitor-8 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a quinoxalin urea derivative, followed by various functional group modifications to achieve the desired potency and selectivity . Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
ATM Inhibitor-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the quinoxalin ring, affecting the compound’s activity.
Reduction: Reduction reactions can alter the functional groups attached to the quinoxalin ring.
Substitution: Common reagents used in substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives
Applications De Recherche Scientifique
ATM Inhibitor-8 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the DNA damage response and repair mechanisms.
Biology: Investigated for its role in modulating cellular responses to DNA damage.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in combination with other chemotherapeutic agents
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Mécanisme D'action
ATM Inhibitor-8 exerts its effects by inhibiting the ATM kinase, which plays a crucial role in the DNA damage response. By blocking ATM activity, the compound prevents the repair of DNA double-strand breaks, leading to increased DNA damage and cell death. This mechanism is particularly effective in cancer cells, which often rely on ATM for survival .
Comparaison Avec Des Composés Similaires
ATM Inhibitor-8 is compared with other ATM inhibitors such as AZD0156, M3541, and M4076. While all these compounds target the ATM kinase, this compound is noted for its high potency and selectivity. Similar compounds include:
AZD0156: Another potent ATM inhibitor with similar applications in cancer therapy.
M3541 and M4076: Newer ATM inhibitors that have shown promise in preclinical studies.
This compound stands out due to its excellent oral bioavailability and strong anti-tumor activity, making it a valuable compound in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C26H34N6O2 |
|---|---|
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
1-methyl-1-[7-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]quinoxalin-2-yl]-3-propan-2-ylurea |
InChI |
InChI=1S/C26H34N6O2/c1-19(2)29-26(33)31(3)24-18-27-22-10-8-20(16-23(22)30-24)21-9-11-25(28-17-21)34-15-7-14-32-12-5-4-6-13-32/h8-11,16-19H,4-7,12-15H2,1-3H3,(H,29,33) |
Clé InChI |
MZBVEJCJSWMSLU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)N(C)C1=CN=C2C=CC(=CC2=N1)C3=CN=C(C=C3)OCCCN4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12385194.png)
